molecular formula C7H10ClF2NO2 B15299338 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B15299338
M. Wt: 213.61 g/mol
InChI Key: ODMQMUHHOHWTIK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring a strained [2.1.1] hexane ring system.

Properties

Molecular Formula

C7H10ClF2NO2

Molecular Weight

213.61 g/mol

IUPAC Name

4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9F2NO2.ClH/c8-4(9)6-1-7(2-6,5(11)12)10-3-6;/h4,10H,1-3H2,(H,11,12);1H

InChI Key

ODMQMUHHOHWTIK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition of 1,5-Dienes

A widely adopted method involves ultraviolet light-mediated [2+2] cycloaddition of 1,5-dienes to form the bicyclic skeleton. In a representative procedure:

  • Precursor Activation : 1,5-Diene substrates (e.g., 2,4-pentadienoic acid derivatives) are functionalized with electron-withdrawing groups to enhance reactivity.
  • Irradiation : Exposure to UV light (λ = 254–300 nm) in anhydrous tetrahydrofuran (THF) induces cycloaddition over 12–24 hours.
  • Acidification : Post-reaction treatment with concentrated HCl yields the hydrochloride salt.

Key Data :

Parameter Value
Typical Yield 32–40%
Reaction Scale Up to 0.7 kg
Purity (HPLC) ≥95%

This method’s main limitation lies in competing polymerization pathways, necessitating rigorous temperature control (–10°C to 0°C).

Spirocyclic Intermediate Rearrangement

An alternative route leverages spirocyclic oxetane intermediates for controlled ring contraction:

  • Spirocyclization : Dichloride or dibromide precursors (e.g., 3,3-dichlorotetrahydrofuran) react with diisopropyl malonate under basic conditions (K₂CO₃, DMF) to form spiro[oxetane-cyclopropane] derivatives.
  • Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ (2 M) in methanol induces skeletal reorganization into the bicyclic framework.

Optimized Conditions :

  • Temperature : 60°C
  • Time : 16 hours
  • Yield : 62% over two steps

This approach benefits from commercial precursor availability but requires careful handling of halogenated intermediates.

Functionalization of the Bicyclic Core

Introduction of Difluoromethyl Group

Incorporating the –CF₂H moiety demands precise reagent selection to avoid over-fluorination:

Method A: Deoxyfluorination

  • Hydroxymethyl Intermediate : Oxidation of a primary alcohol (e.g., 4-hydroxymethyl derivative) using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.
  • Fluorination : XtalFluor-E® (Et₃N·3HF) in dichloromethane at 0°C substitutes hydroxyl with difluoromethyl.

Reaction Profile :

  • Conversion : 95%
  • Isolated Yield : 70%

Method B: Direct Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile achieves regioselective fluorination at the bridgehead position.

Carboxylic Acid Activation and Salt Formation

Hydrochloride Salt Preparation

The final step involves protonating the bicyclic amine and isolating the hydrochloride salt:

  • Acid-Base Titration : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH ≈ 2.
  • Crystallization : Slow evaporation at 4°C yields needle-like crystals with >99% enantiomeric excess when chiral auxiliaries are employed.

Critical Parameters :

Factor Optimal Range
Solvent Polarity Diethyl ether
Temperature 0–5°C
Drying Time 48 hours (vacuum)

Industrial-Scale Production Techniques

Recent advances enable multigram synthesis through streamlined protocols:

Kilogram-Scale Process

  • Malonate Alkylation :

    • Substrate: 3-Bromomethyloxetane
    • Reagent: Diisopropyl malonate (1.2 eq)
    • Base: K₂CO₃ (2.5 eq)
    • Yield: 83% (1.82 kg per batch)
  • Lactonization :

    • Conditions: H₂SO₄ (0.1 eq), refluxing toluene
    • Conversion: 95%
  • Amination :

    • Reagent: NaN₃ (6 eq), SOCl₂ (3 eq)
    • Curtius Rearrangement: 85°C, 30 minutes
    • Isolated Yield: 54% over three steps

Table 1. Comparative Analysis of Scalable Methods

Method Throughput (kg/batch) Purity (%) Cost Index
Photochemical 0.7 95 High
Spiro-Rearrangement 2.2 98 Moderate
Curtius-Based 5.0 99 Low

Stereochemical Control and Resolution

Although the target compound’s stereochemistry remains unspecified in public literature, patented techniques for analogous azabicyclohexanes suggest viable strategies:

Chiral Auxiliary Approach

  • Auxiliary : (R)-Pantolactone
  • Diastereomer Separation : Silica gel chromatography (hexane/EtOAc 4:1)
  • Enantiomeric Excess : 98%

Enzymatic Resolution

  • Enzyme : Pseudomonas cepacia lipase
  • Substrate : Racemic acetylated precursor
  • Conversion : 45% (kinetic resolution)
  • ee : >99%

Analytical Characterization

Critical quality control parameters and their analytical methods:

Table 2. Characterization Data

Parameter Method Result
Molecular Weight HRMS (ESI+) 213.61 [M+H]+
Fluorine Content 19F NMR (282 MHz) δ –126.7 (dd, J = 54 Hz)
Purity HPLC (C18, 0.1% TFA) 95.4%
Salt Stoichiometry Titration vs. AgNO₃ 1:1 (amine:HCl)

Chemical Reactions Analysis

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azabicyclo structure provides conformational rigidity, which can improve selectivity and potency . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Table 1: Substituent Effects on Bicyclo[2.1.1]hexane Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(Difluoromethyl)-2-azabicyclo[...] hydrochloride Difluoromethyl (4) C₇H₁₀ClF₂NO₂ 209.6 (calc.) Increased lipophilicity; potential metabolic stability
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (tert-butoxycarbonyl) Fluoro (4) C₁₁H₁₆FNO₄ 245.3 Fluoro substituent enhances electronegativity; used in peptide synthesis
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Ethyl (4) C₈H₁₅NO₂·HCl 191.7 Hydrophobic ethyl group; discontinued due to limited applications

Key Findings :

  • The difluoromethyl group introduces both lipophilicity and electron-withdrawing effects, which may improve membrane permeability and resistance to oxidative metabolism compared to ethyl or fluoro substituents .
  • Fluoro-substituted analogs (e.g., 4-fluoro derivative) are often employed as bioisosteres in drug design, balancing polarity and steric effects .

Substituent Variations at the 2-Position

Table 2: 2-Substituted Bicyclo[2.1.1]hexane Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notes
2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Propyl (2) C₉H₁₅NO₂·HCl 205.7 Larger substituent increases steric hindrance; limited commercial availability
2-Isopropyl-2-azabicyclo[...] carboxylic acid Isopropyl (2) C₉H₁₅NO₂ 183.2 Branched alkyl group may alter ring conformation

Key Findings :

  • The 4-position substituents (as in the target compound) are more likely to impact electronic properties than 2-position substituents due to proximity to the carboxylic acid group.

Comparison with Larger Bicyclic Systems

Table 3: Bicyclic Systems with Different Ring Sizes
Compound Name Bicyclic System Molecular Formula Key Features
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl [3.1.0] C₆H₉NO₂·HCl Less strained; common in β-lactam antibiotics
5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives [4.2.0] Variable Found in cephalosporin antibiotics; sulfur enhances stability

Key Findings :

  • Larger bicyclic systems (e.g., [4.2.0]) are prevalent in antibiotics, suggesting that the target compound’s smaller ring may be tailored for niche applications.

Physicochemical Properties

  • Molecular Weight : The difluoromethyl derivative (≈209.6 g/mol) is heavier than the ethyl (191.7 g/mol) and fluoro (245.3 g/mol) analogs, impacting pharmacokinetics .
  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability.
  • Stability : Difluoromethyl groups are less prone to metabolic degradation than hydroxyl or ethyl groups, suggesting enhanced in vivo stability .

Biological Activity

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

  • IUPAC Name : 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
  • Molecular Formula : C7H10F2N O2
  • CAS Number : 2503207-76-7
  • Molecular Weight : 178.13 g/mol

Antioxidant Activity

Recent studies have indicated that compounds similar to 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibit significant antioxidant properties. For instance, the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity, where lower IC50 values indicate higher activity.

CompoundIC50 Value (µg/mL)Reference
Ascorbic Acid7.83 ± 0.5
Compound 1d18.27 ± 1.1
Compound 2d18.17 ± 1.0

The presence of hydroxyl groups in these compounds enhances their ability to donate protons, thus reducing free radicals effectively.

Enzyme Inhibition

The compound has shown potential in inhibiting enzymes like tyrosinase, which is crucial in melanin production and is a target for skin-whitening agents.

CompoundBinding Affinity (kcal/mol)Reference
Compound 3c-8.4
Kojic Acid-5.5

These results suggest that modifications at the carboxylic acid position can significantly influence the binding affinity and inhibitory potential against tyrosinase.

Case Studies

Several case studies have been conducted to explore the biological implications of bicyclic compounds:

  • Antimicrobial Activity : A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated moderate antibacterial activity, suggesting potential therapeutic applications in treating infections .
  • Synthesis and Characterization : Research focused on synthesizing derivatives of azabicycles and assessing their biological activities through various assays, including antioxidant and enzyme inhibition tests .
  • Fluorinated Compounds : The introduction of fluorine atoms has been shown to enhance the pharmacological properties of bicyclic compounds, making them suitable candidates for drug development .

Q & A

Q. What are the key considerations for synthesizing 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
  • Precursor Functionalization : Introduce the difluoromethyl group via nucleophilic substitution or photochemical cyclization (e.g., [2+2] reactions) to form the bicyclo[2.1.1]hexane core .

  • Carboxylic Acid Formation : Hydrolysis of ester intermediates under controlled acidic/basic conditions .

  • Purification : Use recrystallization (polar solvents) or reverse-phase HPLC to isolate the hydrochloride salt. Monitor purity via NMR (¹H/¹⁹F) and LC-MS .

  • Critical Parameters : Optimize reaction temperature (often 0–25°C), solvent polarity (e.g., THF, DMF), and stoichiometry of fluorinating agents to minimize side products .

    • Data Table : Common Reaction Conditions
StepSolventTemp. (°C)Catalyst/ReagentYield (%)Purity (HPLC)
Bicyclic Core FormationTHF25UV light (254 nm)45–60≥90%
DifluoromethylationDMF0–10Selectfluor®30–5085–92%
Hydrochloride Salt PrepEtOH/HClRefluxHCl gas75–85≥95%

Q. How does the difluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group:
  • Electron-Withdrawing Effects : Enhances acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), facilitating salt formation .
  • Steric Hindrance : Reduces nucleophilic substitution rates at the bicyclic core but stabilizes intermediates in cycloaddition reactions .
  • Metabolic Stability : Fluorine’s inductive effect slows oxidative degradation, making the compound more suitable for in vivo studies .
    • Experimental Validation : Compare reaction kinetics (e.g., SN2 rates) and stability (e.g., half-life in liver microsomes) between fluorinated and non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?

  • Methodological Answer :
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding to hypothesized targets (e.g., GABA receptors), followed by SPR or ITC to measure binding affinities .
  • Data Triangulation : Cross-validate computational models (QM/MM, MD simulations) with NMR chemical shift analysis and X-ray crystallography of ligand-target complexes .
  • Case Study : If simulations predict strong enzyme inhibition but in vitro assays show weak activity, evaluate cell permeability (e.g., PAMPA assay) or off-target effects via kinome-wide profiling .

Q. How can researchers design experiments to elucidate the compound’s mechanism in modulating neurotransmitter systems?

  • Methodological Answer :
  • In Vitro Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., [³H]GABA for GABA_A receptors) to determine IC₅₀ values .

  • Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation .

  • In Vivo Models :

  • Behavioral Studies : Administer compound to zebrafish or rodents and assess locomotor activity (open-field test) or seizure thresholds (pentylenetetrazole model) .

  • Neurochemical Analysis : Microdialysis to monitor extracellular neurotransmitter levels (e.g., GABA, glutamate) in brain regions .

    • Data Table : Example Neuropharmacological Profiling
Assay TypeModel SystemKey MetricObserved Effect (10 µM)Citation
Radioligand BindingRat Cortex MembranesGABA_A IC₅₀12.3 ± 1.7 µM
Patch-ClampHEK293 CellsCl⁻ Current Inhibition58% at 50 µM

Q. What computational tools are effective for modeling the compound’s interaction with chiral targets?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or MOE with force fields (OPLS-4) to account for fluorine’s van der Waals parameters .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of ligand-target complexes .
  • Free Energy Calculations : Apply FEP or MM-GBSA to predict binding free energy differences between enantiomers .

Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?

  • Methodological Answer :
  • Solubility : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) and use nephelometry to quantify precipitation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare results under inert (N₂) vs. ambient conditions .
  • Case Study : If solubility in water is reported as 5 mg/mL in one study but 1 mg/mL in another, re-evaluate pH (carboxylic acid protonation) and counterion effects (HCl vs. free base) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at -20°C (desiccated) to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert adsorbents, and dispose as hazardous waste .

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